molecular formula C17H18N2O3 B2882459 N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide CAS No. 309293-96-7

N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2882459
CAS No.: 309293-96-7
M. Wt: 298.342
InChI Key: HIWMOVUYUMMDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a methoxyphenyl group and a phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 2-phenylethylamine.

    Formation of Amide Bond: The two amines are reacted with ethyl chloroformate or another suitable carbonylating agent under controlled conditions to form the ethanediamide linkage.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.

    Catalysts: Catalysts such as palladium or other transition metals may be used to enhance reaction efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of “N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N’-(2-phenylethyl)propanediamide
  • N-(3-methoxyphenyl)-N’-(2-phenylethyl)butanediamide

Uniqueness

“N-(3-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWMOVUYUMMDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.